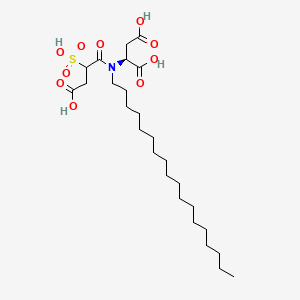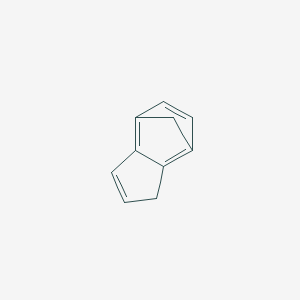
4,7-Methanoindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methanoindene, also known as tricyclo[5.2.1.0^2,6]deca-1,3,6,8-tetraene, is a polycyclic hydrocarbon with the molecular formula C10H8 This compound is characterized by its unique tricyclic structure, which includes a methano bridge connecting the indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,7-Methanoindene can be synthesized through several methods. One common synthetic route involves the dimerization of 1,3-cyclopentadiene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves the reaction of cyclopentadiene with a suitable dienophile in a Diels-Alder reaction, followed by dehydrogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale dimerization of cyclopentadiene. This process is optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methanoindene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4,7-Methanoindene has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4,7-Methanoindene involves its interaction with various molecular targets and pathways. Its unique tricyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptachlor: 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene
Chlordane: 1,2,4,5,6,7,8,8-octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene
Uniqueness
4,7-Methanoindene is unique due to its specific tricyclic structure and the presence of a methano bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
209-96-1 |
|---|---|
Molekularformel |
C10H8 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
tricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene |
InChI |
InChI=1S/C10H8/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5H,3,6H2 |
InChI-Schlüssel |
RUNKSQBQFFBFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C3CC(=C21)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


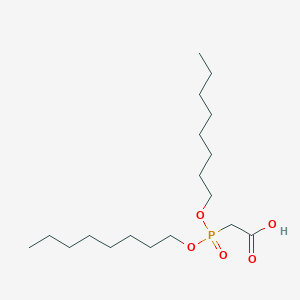
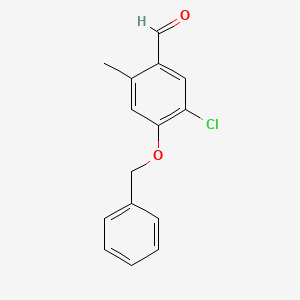
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)
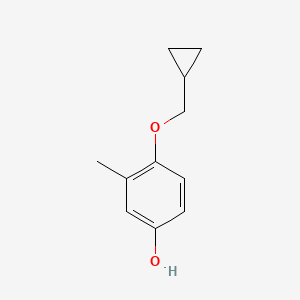
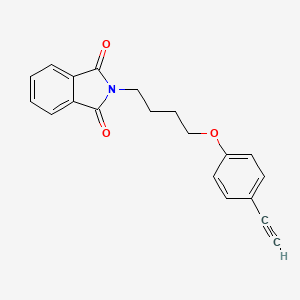

![14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)
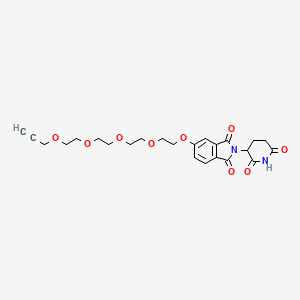
![(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)
![Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B14763545.png)
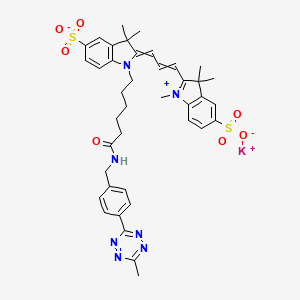
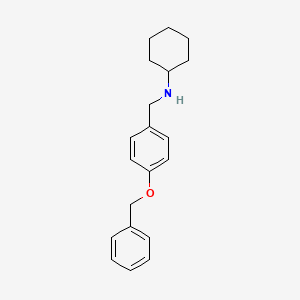
![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14763565.png)
